molecular formula C11H19NO4 B8496058 diethyl N-allyliminodiacetate

diethyl N-allyliminodiacetate

Cat. No.: B8496058
M. Wt: 229.27 g/mol
InChI Key: KHKLCAKLGCXEJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diethyl N-allyliminodiacetate is a specialized organic compound featuring an iminodiacetic acid backbone modified with an allyl group and two ethyl ester moieties. Below, we analyze esters, amides, and coordination complexes to infer properties and behaviors relevant to this compound.

Properties

Molecular Formula

C11H19NO4

Molecular Weight

229.27 g/mol

IUPAC Name

ethyl 2-[(2-ethoxy-2-oxoethyl)-prop-2-enylamino]acetate

InChI

InChI=1S/C11H19NO4/c1-4-7-12(8-10(13)15-5-2)9-11(14)16-6-3/h4H,1,5-9H2,2-3H3

InChI Key

KHKLCAKLGCXEJA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN(CC=C)CC(=O)OCC

Origin of Product

United States

Comparison with Similar Compounds

Esters: Diethyl Succinate ()

Diethyl succinate (C₈H₁₄O₄) shares ester functionalities with diethyl N-allyliminodiacetate. Key properties include:

Property Diethyl Succinate Inferred for this compound
Boiling Point ~80°C Likely higher due to polar imino group
Solubility Miscible in organic solvents Similar solubility in polar aprotic solvents
Stability Stable under inert storage May require inert gas due to allyl reactivity
Applications Flavoring agent (FEMA 2377) Likely synthetic intermediate or ligand

Diethyl succinate’s low toxicity and pleasant odor make it suitable for food applications, whereas this compound’s allyl group may confer reactivity (e.g., polymerization or coordination) absent in succinate esters .

Coordination Complexes: Boron Trifluoride Diethyl Etherate ()

Boron trifluoride diethyl etherate (BF₃·Et₂O) is a Lewis acid catalyst with ether coordination. Comparisons highlight handling and reactivity differences:

Property BF₃·Et₂O Inferred for this compound
Storage Conditions Inert gas, moisture-free May require similar precautions
Reactivity Pyrophoric, water-sensitive Allyl group may undergo addition reactions
Applications Catalyst in organic synthesis Potential as a ligand in metal complexes

BF₃·Et₂O’s hazardous handling (e.g., pyrophoricity) contrasts with the likely milder hazards of this compound, though both may require inert atmospheres for stability .

Amides: Dimethyl Acetamide ()

Dimethyl acetamide (DMAC, C₄H₉NO) is a polar aprotic solvent. Functional group differences lead to distinct properties:

Property DMAC Inferred for this compound
Polarity High (amide group) Moderate (ester and imino groups)
Toxicity Suspected reproductive toxin Likely lower due to ester groups
Applications Industrial solvent Coordination chemistry or drug synthesis

Pharmaceutical Salts: N,N-Dibenzylethylenediamine Diacetate ()

This compound is a pharmaceutical excipient with diacetate and amine groups. Key contrasts include:

Property Dibenzylethylenediamine Diacetate This compound
Functionality Diacetate salt, amine Ester, allyl, imino groups
Applications Drug formulation excipient Potential metal chelation or synthesis
Stability High (salt form) May degrade under acidic/basic conditions

The diacetate’s ionic nature enhances stability, whereas this compound’s ester groups may confer hydrolytic instability .

Q & A

Q. How should researchers address batch-to-batch variability in this compound synthesis?

  • Methodological Answer : Implement quality control via in-process checks (e.g., TLC monitoring). Use statistical process control (SPC) charts to track purity across batches. Investigate outliers using root-cause analysis (e.g., reagent degradation, moisture sensitivity) .

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